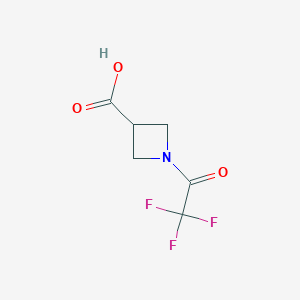

1-(2,2,2-Trifluoroacetyl)-3-azetidinecarboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(2,2,2-Trifluoroacetyl)-3-azetidinecarboxylic acid is a compound that contains a trifluoroacetyl group. Trifluoroacetyl is an organofluorine compound with the chemical formula CF3CO . It is a haloacetic acid, with all three of the acetyl group’s hydrogen atoms replaced by fluorine atoms .

Synthesis Analysis

The synthesis of trifluoroacetyl derivatives involves various methods. For instance, 2,2,2-Trifluoroethyl trifluoroacetate, a related compound, has been used in the preparation of dimethyl (3,3,3-trifluoro-2,2-dihydroxypropyl)phosphonate . Another method uses DABCO to catalyze the diastereoselective [3 + 2] cycloaddition reaction of trifluoroethylisatin ketimines .Molecular Structure Analysis

The molecular structure of trifluoroacetyl derivatives has been determined in the gas-phase from electron-diffraction data supplemented by ab initio (MP2) and DFT calculations .Chemical Reactions Analysis

Trifluoroacetyl derivatives are involved in various chemical reactions. For example, the method uses DABCO to catalyze the diastereoselective [3 + 2] cycloaddition reaction of trifluoroethylisatin ketimines .Physical And Chemical Properties Analysis

Trifluoroacetyl is a colorless liquid with a vinegar-like odor . It is a stronger acid than acetic acid, having an acid ionization constant, Ka, that is approximately 34,000 times higher . This is due to the highly electronegative fluorine atoms and consequent electron-withdrawing nature of the trifluoromethyl group, which weakens the oxygen-hydrogen bond (allowing for greater acidity) and stabilizes the anionic conjugate base .Scientific Research Applications

Medicinal Chemistry and Drug Development

Trifluoroacetylazetidine-3-carboxylic acid serves as a valuable building block in medicinal chemistry. Researchers have explored its potential for designing novel drugs due to its unique structural features. By modifying the azetidine ring and trifluoroacetyl group, scientists can create derivatives with enhanced bioactivity or improved pharmacokinetic properties. These derivatives may target specific enzymes, receptors, or pathways, making them promising candidates for drug development .

Peptide Synthesis and Peptidomimetics

The trifluoroacetyl group in this compound plays a crucial role in peptide synthesis. It serves as a protecting group for amino acids during solid-phase peptide assembly. After peptide elongation, the trifluoroacetyl group can be selectively removed, allowing further functionalization. Additionally, researchers have explored trifluoroacetylazetidine-3-carboxylic acid derivatives as peptidomimetics—molecules that mimic peptide structures but offer improved stability and bioavailability .

Organocatalysis and Asymmetric Synthesis

Trifluoroacetylazetidine-3-carboxylic acid derivatives have found applications in organocatalysis. The azetidine ring can act as a chiral auxiliary, enabling enantioselective transformations. Researchers have used these derivatives in asymmetric reactions, such as Michael additions, aldol reactions, and cycloadditions. The trifluoroacetyl group enhances the reactivity and selectivity of the catalyst, making it a valuable tool in synthetic chemistry .

Agrochemicals and Crop Protection

The trifluoroacetyl moiety has drawn interest in agrochemical research. Scientists have explored its insecticidal properties, aiming to develop crop-protecting agents. By incorporating trifluoroacetylazetidine-3-carboxylic acid derivatives into formulations, they hope to combat pests resistant to existing insecticides. The sulfilimine-containing compounds derived from this scaffold have shown promise in insect control .

Materials Science and Surface Modification

Trifluoroacetylazetidine-3-carboxylic acid derivatives can be used for surface modification. The trifluoroacetyl group imparts hydrophobicity and chemical stability to surfaces. Researchers have functionalized materials, such as polymers, nanoparticles, and coatings, with these derivatives. Applications include superhydrophobic surfaces, anti-fouling coatings, and drug delivery systems .

Analytical Chemistry and Derivatization

In analytical chemistry, trifluoroacetylazetidine-3-carboxylic acid serves as a derivatization reagent. It can react with primary amines, forming stable trifluoroacetyl derivatives. These derivatives enhance the detectability and chromatographic behavior of amino compounds. Researchers use them for amino acid analysis, drug quantification, and metabolomics studies .

Future Directions

properties

IUPAC Name |

1-(2,2,2-trifluoroacetyl)azetidine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6F3NO3/c7-6(8,9)5(13)10-1-3(2-10)4(11)12/h3H,1-2H2,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMPNGUOKMPVJQV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C(F)(F)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6F3NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2,2,2-Trifluoroacetyl)-3-azetidinecarboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-cyanocyclohexyl)-2-{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]amino}acetamide](/img/structure/B2454598.png)

![2-(8-(2-chlorophenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2454601.png)

![2-[(6-hydroxypyridin-3-yl)formamido]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2454603.png)

![5-[2-(Azepan-1-yl)-2-oxoethyl]-1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2454605.png)

![N-([2,3'-bipyridin]-4-ylmethyl)-5-bromonicotinamide](/img/structure/B2454606.png)

![2-{[(5-Methyl-furan-2-carbonyl)-amino]-methyl}-furan-3-carboxylic acid](/img/structure/B2454609.png)

![{[(4-Bromophenyl)methyl]carbamoyl}methyl 4-bromobenzoate](/img/structure/B2454615.png)

![6-methyl-4-(1,4-thiazinan-4-yl)-N-[4-(trifluoromethoxy)phenyl]pyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2454617.png)

![2,4-Dibromo-6-{[(5-iodo-3-methyl-2-pyridinyl)amino]methyl}benzenol](/img/structure/B2454618.png)

![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(benzo[d][1,3]dioxol-5-ylmethyl)oxalamide](/img/structure/B2454621.png)